3-Bromo-6-methylpicolinic acid

Catalog No.
S769451
CAS No.
779344-30-8
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylpicolinic acid

CAS Number

779344-30-8

Product Name

3-Bromo-6-methylpicolinic acid

IUPAC Name

3-bromo-6-methylpyridine-2-carboxylic acid

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

MXOLBWQGTJFFIL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)Br)C(=O)O

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)O

3-Bromo-6-methylpicolinic acid is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group on the pyridine ring, along with a carboxylic acid functional group. Its chemical formula is C7H6BrNO2C_7H_6BrNO_2 and it has a molecular weight of approximately 216.03 g/mol. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, making it part of the broader class of picolinic acids. The unique structure imparts specific chemical properties and biological activities that are of interest in various fields, including medicinal chemistry and agrochemicals .

  • There is currently no publicly available information on the specific mechanism of action of 3-Bromo-6-methylpicolinic acid.
  • Picolinic acids can form complexes with metal ions, and some have been studied for their potential antibacterial activity [].
  • No information on the safety hazards of 3-Bromo-6-methylpicolinic acid was found in scientific resources.
  • Due to the presence of bromine, it is advisable to handle similar compounds with caution, as bromine can cause irritation and other health problems [].
Due to its functional groups. Key reactions include:

  • Bromination: The bromine substituent can undergo further electrophilic substitutions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can be removed, leading to the formation of 3-bromo-6-methylpyridine.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to derivatives that may exhibit different biological activities .

Research indicates that 3-Bromo-6-methylpicolinic acid exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibits activity against certain bacterial strains.
  • Anti-inflammatory Properties: May modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
  • Cytotoxicity: Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents .

Several methods exist for synthesizing 3-Bromo-6-methylpicolinic acid, including:

  • Bromination of 6-Methylpicolinic Acid: This method involves treating 6-methylpicolinic acid with brominating agents under controlled conditions to introduce the bromine substituent at the 3-position.
  • Starting from 6-Methyl-3-picolinic Acid: Reacting this compound with bromine in an appropriate solvent leads to the desired product. Conditions such as temperature and solvent choice significantly affect yield and purity .
  • Alternative Synthetic Routes: Other synthetic strategies may involve multi-step processes starting from simpler pyridine derivatives, incorporating steps like alkylation or amination before introducing bromine .

3-Bromo-6-methylpicolinic acid finds applications in several areas:

  • Pharmaceuticals: As a building block for the synthesis of biologically active compounds.
  • Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Research: Utilized in studies exploring structure-activity relationships in drug design and development .

Studies on interaction mechanisms involving 3-Bromo-6-methylpicolinic acid suggest it may interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Receptor Binding: Investigations into its binding affinity with certain receptors indicate potential roles in modulating physiological responses.

These interactions highlight its relevance in drug discovery and development, particularly in targeting diseases where modulation of specific biological pathways is crucial .

Several compounds share structural similarities with 3-Bromo-6-methylpicolinic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Methylpicolinic AcidNo bromine substituentServes as a precursor for synthesizing derivatives
5-Bromo-6-methylpyridineBromine at the 5-positionDifferent position of bromination alters properties
4-Bromo-6-methylpicolinic AcidBromine at the 4-positionVariation in biological activity compared to 3-bromo
3-Bromo-2-methylpyridineDifferent methyl positionExhibits distinct chemical reactivity
3-Bromo-6-methoxy-2-picolineMethoxy group instead of methylAlters solubility and potential bioactivity

The uniqueness of 3-Bromo-6-methylpicolinic acid lies in its specific combination of functional groups and their positions on the pyridine ring, which influence both its chemical reactivity and biological properties compared to these similar compounds .

XLogP3

1.8

Wikipedia

3-Bromo-6-methylpyridine-2-carboxylic acid

Dates

Modify: 2023-08-15

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